molecular formula C26H26F3N3 B4621879 6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4621879
M. Wt: 437.5 g/mol
InChI Key: GUDRPENVPJUGCO-UHFFFAOYSA-N
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Description

6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C26H26F3N3 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.20788233 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Ligand Behavior

Bidentate NHC^pyrozolate Ligands in Luminescent Platinum(II) Complexes : A novel bidentate ligand, derived from an N-heterocyclic carbene precursor linked to a trifluoromethyl (CF3) functionalized pyrazole ring, has been developed for the first time. This ligand has been used to prepare phosphorescent complexes with platinum(II) centers, resulting in compounds with significant emission properties, including a platinum(II) complex that exhibits sky-blue luminescence with high photoluminescence quantum yields. This research showcases the potential of incorporating adamantyl and cyclopropyl groups into ligands for developing luminescent materials (Naziruddin et al., 2015).

Gas Separation Membranes

Thermally Rearranged Polybenzoxazoles with Adamantane Groups : A study introduced a high thermal stable bulky cycloaliphatic moiety, adamantane, into aromatic ortho-hydroxypolyimides. This approach led to the development of polybenzoxazole (TR-PBO) materials, which showed promise as gas separation membranes. By incorporating adamantane groups, this work highlights the application of such structures in enhancing the thermal stability and gas separation efficiency of polymeric membranes (Aguilar-Lugo et al., 2018).

Catalysis and Synthetic Chemistry

Enantioselective Cyclopropane Functionalizations : A palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane was developed to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method highlights the synthetic utility of adamantane derivatives in constructing complex, biologically relevant structures with high enantioselectivity, showcasing the role of such compounds in catalytic synthetic processes (Pedroni & Cramer, 2015).

Anticholinesterase Potential

Crystal Correlation of Heterocyclic Imidazo[1,2-a]pyridine Analogues : A series of imidazo[1,2-a]pyridine-based derivatives were synthesized, including structures with adamantane groups. These compounds were evaluated for their anticholinesterase potential, highlighting the medicinal chemistry applications of adamantylated heterocycles in developing potential therapeutic agents (Kwong et al., 2019).

Properties

IUPAC Name

6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3/c27-26(28,29)20-11-21(25-12-15-8-16(13-25)10-17(9-15)14-25)30-24-22(20)23(18-6-7-18)31-32(24)19-4-2-1-3-5-19/h1-5,11,15-18H,6-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRPENVPJUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)(F)F)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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